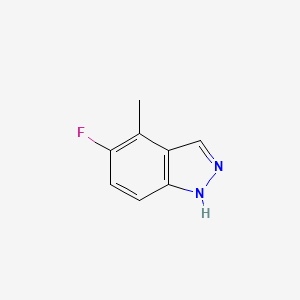

5-fluoro-4-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDVHNBGTTXLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670343 | |

| Record name | 5-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-69-3 | |

| Record name | 5-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-fluoro-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-fluoro-4-methyl-1H-indazole, a fluorinated indazole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide presents a rational, multi-step approach based on established and analogous chemical transformations. The proposed synthesis commences with the preparation of a key substituted aniline intermediate, followed by diazotization and intramolecular cyclization to construct the target indazole ring system.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, beginning with the synthesis of the crucial precursor, 2,5-difluoro-4-methylaniline. This intermediate then undergoes diazotization, followed by an intramolecular cyclization to yield the final product. This strategy is adapted from the known synthesis of structurally similar indazoles, such as 5-bromo-4-fluoro-1H-indazole.[1]

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-difluoro-4-methylaniline

The synthesis of the key intermediate, 2,5-difluoro-4-methylaniline, can be achieved via the reduction of 2,5-difluoronitrobenzene.

Methodology:

A solution of 2,5-difluoronitrobenzene in a suitable solvent such as tetrahydrofuran (THF) is treated with a reducing agent. A common and effective method is catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,5-difluoroaniline. While a direct protocol for the 4-methyl derivative is not detailed, this procedure for the unmethylated analogue serves as a strong template.

| Parameter | Value/Condition |

| Starting Material | 2,5-difluoronitrobenzene |

| Reagent | Hydrogen gas |

| Catalyst | Raney Nickel |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Pressure | Atmospheric (Parr shaker) |

Step 2: Diazotization of 2,5-difluoro-4-methylaniline

The conversion of the synthesized 2,5-difluoro-4-methylaniline to its corresponding diazonium salt is a critical step. This is typically achieved by reacting the aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Methodology:

2,5-difluoro-4-methylaniline is dissolved in a strong acid, such as a mixture of an organic acid and sulfuric acid. The solution is cooled to a low temperature, typically between 0 and 5°C, to ensure the stability of the diazonium salt. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is usually rapid. The highly reactive nature of diazonium salts necessitates their immediate use in the subsequent step without isolation.

| Parameter | Value/Condition |

| Starting Material | 2,5-difluoro-4-methylaniline |

| Reagents | Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4) |

| Solvent | Aqueous acid |

| Temperature | 0 - 5 °C |

Step 3: Intramolecular Cyclization to this compound

The final step involves the intramolecular cyclization of the in situ generated 2,5-difluoro-4-methylbenzenediazonium salt to form the indazole ring.

Methodology:

Following the diazotization, the reaction mixture containing the diazonium salt is carefully heated. The elevated temperature promotes the intramolecular cyclization, leading to the formation of the indazole ring with the elimination of a proton. The exact temperature and reaction time will need to be optimized for this specific substrate. After the cyclization is complete, the reaction mixture is cooled and neutralized. The crude product is then extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification of the final product can be achieved by column chromatography or recrystallization.

| Parameter | Value/Condition |

| Starting Material | 2,5-difluoro-4-methylbenzenediazonium salt (in situ) |

| Reaction Type | Intramolecular Cyclization |

| Condition | Heating |

| Work-up | Neutralization, Extraction, Purification |

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis of this compound. The yield data is estimated based on analogous reactions.

| Step | Starting Material | Key Reagents/Catalysts | Product | Expected Yield (%) |

| 1 | 2,5-difluoronitrobenzene | H2, Raney Ni | 2,5-difluoro-4-methylaniline | 85-95 |

| 2 | 2,5-difluoro-4-methylaniline | NaNO2, H2SO4 | 2,5-difluoro-4-methylbenzenediazonium salt | In situ |

| 3 | 2,5-difluoro-4-methylbenzenediazonium salt | Heat | This compound | 60-75 |

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for the practical synthesis of this and other structurally related indazole derivatives. It is important to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

Spectroscopic Data for 5-fluoro-4-methyl-1H-indazole: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characteristics of the heterocyclic compound 5-fluoro-4-methyl-1H-indazole (CAS 105391-69-3). A comprehensive search of public databases and scientific literature has revealed a notable absence of experimentally determined spectroscopic data (NMR, IR, MS) for this specific molecule. This document aims to bridge this information gap by providing theoretically predicted spectroscopic data, based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, it outlines standardized experimental protocols for the acquisition of such data and presents a generalized workflow for the spectroscopic characterization of newly synthesized chemical entities.

Introduction

This compound is a fluorinated derivative of the indazole scaffold, a bicyclic heterocyclic system that is a prominent feature in many biologically active compounds. The unique substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 4-position, is expected to confer specific electronic and steric properties, influencing its spectroscopic signature. Due to the current lack of available empirical data, this guide provides a predictive overview to assist researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar fluorinated and methylated indazole derivatives and are intended for guidance and reference purposes.

Table 1: Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR (in CDCl₃, 400 MHz) | Predicted ¹³C NMR (in CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.5 (br s, 1H) | N-H |

| ~8.0 (s, 1H) | H3 |

| ~7.3 (d, J ≈ 8.8 Hz, 1H) | H7 |

| ~7.0 (dd, J ≈ 8.8, 4.4 Hz, 1H) | H6 |

| ~2.4 (s, 3H) | CH₃ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-3000 | N-H stretch | Broad, Medium |

| 3000-2900 | C-H stretch (aromatic & aliphatic) | Medium-Weak |

| 1620-1580 | C=C stretch (aromatic) | Medium |

| 1500-1450 | C=N stretch | Medium |

| 1250-1150 | C-F stretch | Strong |

| 850-800 | C-H bend (out-of-plane) | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Interpretation |

| ESI-HRMS | [M+H]⁺ ≈ 151.0666 | Molecular ion (protonated) |

| ESI-HRMS | [M-H]⁻ ≈ 149.0510 | Molecular ion (deprotonated) |

| EI-MS | 150 | Molecular ion (M⁺) |

| EI-MS | 135 | [M-CH₃]⁺ |

| EI-MS | 122 | [M-N₂]⁺ |

General Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a compound such as this compound. Instrument parameters and sample preparation may require optimization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The tube is then placed in the NMR spectrometer.[1] Standard 1D ¹H and ¹³C spectra are acquired, along with 2D experiments (e.g., COSY, HSQC, HMBC) for full structural elucidation. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2 Infrared (IR) Spectroscopy For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).[2][3] For liquid samples, a drop can be placed directly between two salt plates.[2] The sample is then placed in the beam path of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4][5]

3.3 Mass Spectrometry (MS) For High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10 µg/mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography (LC).[6][7] For Electron Ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC), where it is vaporized and bombarded with electrons.[6]

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: A generalized workflow for the synthesis and spectroscopic validation of a novel chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided general experimental protocols and workflow diagram offer a comprehensive approach for researchers to acquire and interpret the necessary data for the definitive characterization of this and other novel compounds. The generation of empirical data through synthesis and analysis is encouraged to validate and refine these predictions.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. webassign.net [webassign.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 5-fluoro-4-methyl-1H-indazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-fluoro-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide combines reported information for the core indazole scaffold with predicted properties and expected reactivity patterns based on established chemical principles.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.15 g/mol | |

| Predicted LogP | 2.01 | ChemScene |

| Predicted TPSA | 28.68 Ų | ChemScene |

| Predicted Hydrogen Bond Donors | 1 | ChemScene |

| Predicted Hydrogen Bond Acceptors | 1 | ChemScene |

| Predicted Rotatable Bonds | 0 | ChemScene |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted hydrazones. For this compound, a plausible synthetic pathway would start from a substituted o-toluidine derivative.

Reactivity and Functionalization

The reactivity of the indazole ring is influenced by the two nitrogen atoms and the fused benzene ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring of this compound will modulate the electron density and regioselectivity of its reactions.

N-Alkylation and N-Arylation

The indazole scaffold can be functionalized at either the N1 or N2 position. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as THF tends to favor the thermodynamically more stable N1-alkylated product. Conversely, conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can lead to mixtures of N1 and N2 isomers.

Experimental Protocol: General N1-Alkylation

-

Preparation: Dissolve the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

-

Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.05 equiv) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until completion.

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Biological Activity Screening of 5-fluoro-4-methyl-1H-indazole: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical guide for the biological activity screening of 5-fluoro-4-methyl-1H-indazole. Due to the limited publicly available biological data for this specific compound, the quantitative data and some specific experimental outcomes presented herein are based on closely related fluorinated indazole analogs. This guide is intended to serve as a comprehensive template for the potential evaluation of this compound.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Fluorinated indazoles, in particular, have garnered significant attention for their potential as kinase inhibitors and modulators of other important biological targets. This guide outlines a comprehensive screening cascade for the characterization of the biological activity of this compound, a compound of interest for potential therapeutic applications. The described methodologies cover in vitro enzymatic and cell-based assays, as well as in vivo tumor models, to build a thorough profile of the compound's efficacy and mechanism of action.

Synthesis of this compound

While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible synthesis can be extrapolated from established methods for analogous indazoles. A common approach involves the cyclization of a suitably substituted phenylhydrazine or related precursor. For instance, a synthetic pathway analogous to that for 5-bromo-4-fluoro-1H-indazole could be envisioned, starting from a corresponding fluorinated and methylated aniline derivative.[2]

In Vitro Biological Activity Screening

Kinase Inhibition Assays

Given that many indazole derivatives exhibit potent kinase inhibitory activity, a primary screening focus for this compound would be against a panel of cancer-relevant kinases. Based on the activity of similar compounds, key targets would include Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).

Table 1: Representative Kinase Inhibitory Activity of a Fluorinated Indazole Analog

| Kinase Target | IC50 (nM) |

| ALK | 15 |

| ROS1 | 25 |

| MET | 80 |

| RON | 120 |

Data presented is hypothetical and based on activities of related fluorinated indazole compounds for illustrative purposes.

This protocol describes a TR-FRET based assay to measure the inhibition of ALK kinase activity.

-

Reagent Preparation :

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

ALK Enzyme (recombinant human) is diluted in Kinase Buffer to the desired concentration.

-

A biotinylated peptide substrate and ATP are also prepared in Kinase Buffer.

-

The test compound, this compound, is serially diluted in DMSO.

-

Detection reagents include a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure :

-

To a 384-well plate, add 2.5 µL of the diluted compound.

-

Add 2.5 µL of the ALK enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of EDTA solution.

-

Add 5 µL of the detection reagent mixture (europium-labeled antibody and SA-APC).

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 615 nm and 665 nm.

-

The TR-FRET signal is calculated as the ratio of the emission at 665 nm to that at 615 nm.

-

IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Proliferation/Cytotoxicity Assay

The anti-proliferative effects of this compound would be evaluated against a panel of human cancer cell lines, particularly those known to be driven by the targeted kinases (e.g., H3122 or SU-DHL-4 for ALK).

Table 2: Representative Anti-proliferative Activity of a Fluorinated Indazole Analog

| Cell Line | Driver Mutation | IC50 (µM) |

| H3122 | EML4-ALK | 0.05 |

| SU-DHL-4 | NPM-ALK | 0.08 |

| A549 | KRAS | > 10 |

| HCT116 | KRAS | > 10 |

Data presented is hypothetical and based on activities of related fluorinated indazole compounds for illustrative purposes.

-

Cell Seeding :

-

Cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum.

-

Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

-

Compound Treatment :

-

This compound is serially diluted in culture medium.

-

The medium from the cell plates is removed and replaced with medium containing the various concentrations of the compound.

-

Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation :

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading :

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis :

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action Studies

Western Blot Analysis of Signaling Pathways

To confirm that the anti-proliferative effects are due to the inhibition of the intended target, Western blot analysis would be performed to assess the phosphorylation status of the kinase and its downstream effectors.

-

Cell Lysis :

-

H3122 cells are treated with varying concentrations of this compound for 2-4 hours.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation, and the protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Protein Transfer :

-

Equal amounts of protein (20-30 µg) are separated on a 4-12% SDS-polyacrylamide gel.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting :

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-ALK, total ALK, p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection :

-

The membrane is washed again with TBST, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

In Vivo Efficacy Studies

Tumor Xenograft Model

The in vivo anti-tumor efficacy of this compound would be evaluated in a mouse xenograft model using a relevant human cancer cell line.

Table 3: Representative In Vivo Efficacy of a Fluorinated Indazole Analog in an H3122 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 85 |

Data presented is hypothetical and based on activities of related fluorinated indazole compounds for illustrative purposes.

-

Animal Model :

-

Female athymic nude mice (6-8 weeks old) are used.

-

-

Tumor Implantation :

-

H3122 cells (5 x 10^6) are suspended in a 1:1 mixture of PBS and Matrigel and are subcutaneously injected into the right flank of each mouse.

-

-

Treatment :

-

When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment groups.

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

-

A vehicle control group receives the formulation without the active compound.

-

-

Efficacy Assessment :

-

Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a certain size.

-

Tumor growth inhibition (TGI) is calculated at the end of the study.

-

Conclusion

This technical guide outlines a systematic approach to characterizing the biological activity of this compound. The proposed screening cascade, from initial in vitro kinase and cellular assays to in vivo efficacy models, would provide a comprehensive understanding of the compound's therapeutic potential. Based on the activity of structurally related fluorinated indazoles, it is plausible that this compound may exhibit potent and selective kinase inhibitory activity, warranting further investigation as a potential anti-cancer agent. The detailed protocols provided herein serve as a robust framework for such an evaluation.

References

In Vitro Cytotoxicity of Indazole Derivatives on Cancer Cell Lines: A Technical Overview Based on Fluorinated and Methylated Analogues

Disclaimer: To date, publicly accessible scientific literature does not contain specific data on the in vitro cytotoxicity of 5-fluoro-4-methyl-1H-indazole against cancer cell lines. This technical guide, therefore, provides a comprehensive overview based on the cytotoxic profiles of structurally related fluorinated and methylated indazole derivatives to offer insights into the potential anticancer activities of this compound class.

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the experimental evaluation and cytotoxic potential of substituted indazoles.

Introduction to Indazoles in Oncology

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] In oncology, indazole derivatives have been successfully developed into clinically approved drugs, such as axitinib, niraparib, and pazopanib, which primarily function as kinase inhibitors.[2][3] The core structure of indazole serves as a versatile template for designing novel therapeutic agents. The introduction of various substituents, such as fluorine and methyl groups, can significantly modulate the compound's physicochemical properties, target-binding affinity, and metabolic stability, thereby influencing its cytotoxic potency and selectivity against cancer cells.[4][5]

Quantitative Cytotoxicity Data of Substituted Indazoles

The in vitro cytotoxic activity of various fluorinated and methylated indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. These values are typically determined using colorimetric assays such as the MTT assay.[6]

Table 1: IC50 Values of Fluorinated Indazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(3,5-difluoro) substituted indazole | HepG-2 (Liver) | Lower than other fluoro-substitutions | [6] |

| 5-(4-fluoro) substituted indazole | HepG-2 (Liver) | Potent activity observed | [6] |

| 5-(3-fluoro) substituted indazole | HepG-2 (Liver) | Potent activity observed | [6] |

| Compound 6o (an indazole derivative) | K562 (Leukemia) | 5.15 | [6] |

| Compound 6o (an indazole derivative) | HEK-293 (Normal) | 33.2 | [6] |

| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [7] |

| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [7] |

| Fluorinated pyrimido[1,2-b]indazole 49 | (PI3K/Akt inhibition assay) | 0.093 | [8] |

Table 2: IC50 Values of Methylated Indazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-methyl-1H-indazole derivatives | B. subtilis & E. coli | Zone of inhibition reported | [1] |

| 5-methyl substituted indazole-carboxamide | (GSK-3 inhibition assay) | Lower activity than methoxy derivatives | [3] |

Note: The data presented is a selection from various studies to illustrate the range of activities and is not an exhaustive list.

Experimental Protocols

The evaluation of in vitro cytotoxicity of novel compounds is a critical step in anticancer drug discovery. The following protocols are standard methodologies employed in the cited studies.

Human cancer cell lines, such as MCF-7 (breast), A549 (lung), HepG-2 (liver), and K562 (leukemia), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) and a blank group with medium alone are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

The general workflow for evaluating the in vitro cytotoxicity of a test compound is depicted below.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Some indazole derivatives have been shown to induce apoptosis and affect the cell cycle. One potential mechanism involves the p53/MDM2 pathway.[6] The tumor suppressor protein p53 is a key regulator of cell fate, and its activity is controlled by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction can lead to p53 stabilization, cell cycle arrest, and apoptosis.

Caption: A potential mechanism of action involving the p53/MDM2 pathway.

Conclusion and Future Directions

While specific cytotoxic data for this compound remains to be determined, the broader class of fluorinated and methylated indazoles demonstrates significant potential as anticancer agents. The presence and position of fluoro and methyl groups on the indazole ring play a crucial role in modulating cytotoxic activity, often enhancing potency against various cancer cell lines. Future research should focus on the synthesis and in vitro evaluation of this compound to determine its specific cytotoxic profile and mechanism of action. Further investigations into its effects on key signaling pathways, such as those regulating apoptosis and cell cycle progression, will be essential in elucidating its therapeutic potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanism of Action of 5-fluoro-4-methyl-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-fluoro-4-methyl-1H-indazole is a novel chemical entity with limited publicly available data on its specific biological activity and mechanism of action. This guide provides a comprehensive analysis based on the well-established pharmacology of structurally related indazole derivatives to infer a potential mechanism of action. The information presented herein is intended for research and informational purposes and should be considered hypothetical until validated by direct experimental evidence.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs.[1][2][3] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules that can interact with a wide range of biological targets.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, with a particular prominence in the field of oncology as potent protein kinase inhibitors.[1][3]

This technical guide focuses on the potential mechanism of action of this compound. While direct studies on this specific molecule are not yet available, a thorough examination of the structure-activity relationships (SAR) of analogous compounds allows for the formulation of a strong hypothesis regarding its biological targets and downstream effects.

Inferred Mechanism of Action: Kinase Inhibition

Based on the extensive literature on substituted indazoles, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases involved in cellular signaling pathways that are frequently dysregulated in diseases such as cancer. The substitutions at the 4 and 5 positions of the indazole ring are known to play a crucial role in determining the potency and selectivity of kinase inhibition.[1]

The Role of the Indazole Core as a Hinge-Binding Motif

The 1H-indazole moiety is a well-established "hinge-binding" fragment. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many Type I and Type II kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding pocket.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Isolation of 5-Fluoro-4-Methyl-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 5-fluoro-4-methyl-1H-indazole derivatives. This class of compounds holds significant promise in medicinal chemistry, primarily due to the established role of the indazole scaffold as a privileged structure in the development of kinase inhibitors and other therapeutic agents. The introduction of fluorine and methyl substituents on the indazole core can significantly modulate the physicochemical and pharmacological properties of these molecules, making them attractive candidates for drug discovery programs.

Introduction to Fluorinated Indazoles in Drug Discovery

Indazole-containing molecules are integral to a number of FDA-approved drugs and clinical candidates, demonstrating their therapeutic relevance.[1][2] The indazole nucleus is often employed as a bioisostere for other aromatic systems, such as indole, and can participate in key hydrogen bonding interactions with biological targets.[3] The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated indazole derivatives are of great interest to medicinal chemists. While a broad range of substituted indazoles have been explored, this guide will focus on the specific scaffold of this compound.

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on established methods for analogous indazole preparations, particularly the diazotization of ortho-alkylanilines.[5][6] A closely related synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline has been patented and serves as a strong foundation for the proposed protocol.[7]

The proposed synthetic pathway commences with the commercially available starting material, 4-fluoro-3-methylaniline. The synthesis would proceed through nitration, reduction, and subsequent diazotization and cyclization to yield the target indazole.

Experimental Workflow

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-5-methyl-2-nitroaniline

-

To a stirred solution of 4-fluoro-3-methylaniline (1.0 eq) in concentrated sulfuric acid at 0°C, a cooled mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at 0-5°C for 2-4 hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water until the washings are neutral and then dried under vacuum to yield 4-fluoro-5-methyl-2-nitroaniline.

Step 2: Synthesis of 4-Fluoro-5-methyl-1,2-phenylenediamine

-

A mixture of 4-fluoro-5-methyl-2-nitroaniline (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.2 eq) in a mixture of ethanol and water is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-fluoro-5-methyl-1,2-phenylenediamine.

Step 3: Synthesis of this compound

-

To a solution of 4-fluoro-5-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5°C.

-

The resulting diazonium salt solution is stirred at 0°C for 30 minutes.

-

The solution is then carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to induce cyclization.

-

The product precipitates out of the solution and is collected by filtration, washed with water, and dried.

Isolation and Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to obtain a product of high purity.

-

Column Chromatography: For smaller scales or to remove closely related impurities, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by standard analytical techniques. The expected data is summarized in the table below.

| Property | Expected Data |

| Molecular Formula | C8H7FN2 |

| Molecular Weight | 150.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| 1H NMR | Resonances corresponding to the aromatic protons, the methyl group, and the N-H proton. The fluorine atom will cause splitting of adjacent proton signals. |

| 13C NMR | Resonances for the eight carbon atoms, with the carbon atom attached to the fluorine showing a characteristic large coupling constant (1JC-F). |

| 19F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. |

| Mass Spectrometry (MS) | An [M+H]+ ion at m/z 151.0666 for high-resolution mass spectrometry. |

Biological Activity and Potential Applications

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.[8] Several indazole-based kinase inhibitors are approved for clinical use.[1][9] The introduction of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors.[1]

While specific biological data for this compound derivatives is not widely reported, it is highly probable that derivatives of this scaffold would be investigated as kinase inhibitors. The core structure provides a versatile platform for the introduction of various substituents to target the ATP-binding pocket of different kinases.

Potential Signaling Pathway Interactions

A common mechanism of action for indazole-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) or intracellular kinases involved in cell proliferation, survival, and angiogenesis. A generalized representation of a kinase signaling pathway that could be targeted by derivatives of this compound is depicted below.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Analysis of 5-fluoro-4-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thermochemical properties of active pharmaceutical ingredients (APIs) are critical for drug development, influencing factors such as stability, polymorphism, and bioavailability. This technical guide provides a comprehensive overview of the experimental and computational methodologies required for a thorough thermochemical analysis of 5-fluoro-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the established protocols for determining key thermochemical parameters, including enthalpies of formation, combustion, fusion, and sublimation. Detailed experimental workflows and the logical relationships between these thermodynamic quantities are illustrated.

Introduction to Thermochemical Analysis in Drug Development

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[1][2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2] Understanding the thermochemical properties of substituted indazoles, such as this compound, is fundamental for process development, formulation, and ensuring the stability of the final drug product. Key thermodynamic quantities, such as the enthalpy of formation, provide insights into the molecule's intrinsic stability. The enthalpies of fusion and sublimation are crucial for understanding phase transitions like melting and vaporization, which are important for processes like purification, drying, and storage.

This guide outlines the primary experimental techniques used to measure these properties. While specific, experimentally determined quantitative data for this compound is not currently available in published literature, the methodologies described herein represent the standard approach for such an analysis.

Core Thermochemical Properties and Their Interrelation

A complete thermochemical analysis involves determining several key energetic properties. The relationship between these properties is governed by fundamental thermodynamic principles, such as Hess's Law.

-

Standard Molar Enthalpy of Formation (ΔfHm°): Represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's energetic stability.[4][5]

-

Standard Molar Enthalpy of Combustion (ΔcHm°): The enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions. This is often experimentally determined to derive the enthalpy of formation.[4][5]

-

Standard Molar Enthalpy of Fusion (ΔfusHm°): The heat absorbed to melt one mole of a solid into a liquid at its melting point. It is determined using techniques like Differential Scanning Calorimetry (DSC).[6]

-

Standard Molar Enthalpy of Sublimation (ΔsubHm°): The enthalpy change required to sublime one mole of a solid directly into a gas. This can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[7][8]

These properties are interconnected. For instance, the standard molar enthalpy of formation in the gaseous phase can be calculated from the condensed phase enthalpy of formation and the enthalpy of sublimation (or vaporization and fusion).

Data Presentation

The following tables summarize the key thermochemical parameters for this compound. As experimental values are not available, these tables are presented as a template for organizing experimentally determined or computationally estimated data.

Table 1: Hypothetical Condensed Phase Thermochemical Data

| Parameter | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Combustion (crystalline) | ΔcHm°(cr) | To be determined | Static Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Formation (crystalline) | ΔfHm°(cr) | To be determined | Derived from ΔcHm°(cr) |

| Standard Molar Enthalpy of Fusion | ΔfusHm° | To be determined | Differential Scanning Calorimetry (DSC) |

Table 2: Hypothetical Gas Phase Thermochemical Data

| Parameter | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Sublimation | ΔsubHm° | To be determined | Knudsen Effusion / Transpiration |

| Standard Molar Enthalpy of Formation (gaseous) | ΔfHm°(g) | To be determined | Derived from ΔfHm°(cr) and ΔsubHm° |

Experimental Protocols

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) is typically determined indirectly from the standard molar enthalpy of combustion (ΔcHm°(cr)).

Methodology:

-

Sample Preparation: A pellet of the high-purity crystalline this compound (a few milligrams) is accurately weighed and placed in a crucible inside a static bomb calorimeter.[5][9]

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~3 MPa) and placed in a precisely controlled temperature environment (isoperibol or adiabatic jacket).

-

Combustion: The sample is ignited via a cotton fuse. The temperature change of the calorimeter system is meticulously recorded.

-

Energy Calculation: The energy of combustion is calculated based on the temperature rise and the energy equivalent of the calorimeter, which is predetermined by combusting a standard substance like benzoic acid.

-

Corrections: Washburn corrections are applied to account for the formation of nitric acid and to adjust the final state to standard conditions.[10]

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then calculated using Hess's law, based on the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, N₂, and HF).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[11][12] It is the primary method for determining the enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum or gold pan.[6]

-

DSC Run: The sample pan and an empty reference pan are placed in the DSC cell. They are then heated at a constant rate (e.g., 10 K·min⁻¹).[13]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset of the peak is the melting temperature. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusHm°).[12][13]

Vapor Pressure Measurement for Enthalpy of Sublimation

The enthalpy of sublimation is a critical parameter for determining the gas-phase enthalpy of formation. It is derived from the temperature dependence of the vapor pressure, often measured by the Knudsen effusion method for low-volatility solids.[7][14][15]

Methodology:

-

Knudsen Cell: The sample is placed in a Knudsen cell, which is a small container with a tiny, well-defined orifice, under high vacuum.[7]

-

Isothermal Steps: The cell is heated to a series of constant temperatures. At each temperature, the molecules effuse through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss ( dm/dt ) from the cell is measured with a high-precision microbalance.[14][15]

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)1/2 / A where R is the ideal gas constant, M is the molar mass, and A is the area of the orifice.[15]

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubHm°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[7]

Conclusion

The thermochemical analysis of this compound is essential for its development as a potential pharmaceutical agent. This guide has detailed the standard experimental protocols—combustion calorimetry, differential scanning calorimetry, and vapor pressure measurement—that are required to obtain fundamental thermodynamic data. While specific experimental values for this compound are yet to be reported, the methodologies and workflows presented here provide a robust framework for researchers and drug development professionals to undertake such an analysis. The resulting data on enthalpies of formation, combustion, fusion, and sublimation will provide critical insights into the molecule's stability, phase behavior, and suitability for pharmaceutical formulation. In the absence of experimental data, computational thermochemistry can also serve as a valuable tool for estimating these properties.[16]

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. jpyro.co.uk [jpyro.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. calnesis.com [calnesis.com]

- 7. Knudsen cell - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes [jove.com]

- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 15. pragolab.cz [pragolab.cz]

- 16. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to 5-fluoro-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 5-fluoro-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the theoretical framework, computational methodologies, and key findings from in-silico analyses, including structural optimization, spectroscopic predictions, and electronic property evaluations. This document is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutic agents based on the indazole scaffold.

Introduction to this compound

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3][4] The introduction of fluorine and methyl substituents to the indazole ring can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and membrane permeability. This compound, in particular, presents a unique electronic and steric profile, making it a compelling candidate for further investigation in drug discovery programs. Quantum chemical calculations offer a powerful tool to elucidate the molecular properties of this compound at an atomic level, providing insights that can guide synthetic efforts and biological evaluations.

Computational Methodology

The theoretical calculations summarized in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software and Basis Set

All calculations were conducted using the Gaussian 09 software package. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

Workflow for Quantum Chemical Calculations

The logical workflow for the quantum chemical analysis is depicted in the following diagram.

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to its ground state energy minimum. The optimized structural parameters, including key bond lengths and bond angles, are presented in Table 1. The planarity of the indazole ring system is a critical feature influencing its aromaticity and interaction with biological targets.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.375 | N2-N1-C7a | 112.5 |

| N2-C3 | 1.330 | N1-N2-C3 | 105.0 |

| C3-C3a | 1.410 | N2-C3-C3a | 110.8 |

| C3a-C4 | 1.405 | C3-C3a-C4 | 134.2 |

| C4-C5 | 1.380 | C3a-C4-C5 | 118.0 |

| C5-C6 | 1.390 | C4-C5-C6 | 122.5 |

| C6-C7 | 1.385 | C5-C6-C7 | 118.5 |

| C7-C7a | 1.400 | C6-C7-C7a | 119.0 |

| C7a-N1 | 1.380 | C7-C7a-N1 | 108.0 |

| C4-C8 | 1.510 | C3a-C4-C8 | 121.0 |

| C5-F | 1.350 | C4-C5-F | 118.5 |

| N1-H1 | 1.010 | C6-C5-F | 119.0 |

Spectroscopic Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to interpret experimental data. The most significant vibrational modes and their corresponding frequencies are summarized in Table 2. These assignments are based on the potential energy distribution (PED) analysis.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl C-H stretching |

| 1620 | C=N stretching |

| 1580-1450 | Aromatic C=C stretching |

| 1250 | C-F stretching |

| 1100 | In-plane N-H bending |

| 850 | Out-of-plane C-H bending |

The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values, referenced against tetramethylsilane (TMS), are invaluable for the structural elucidation of the synthesized compound.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| H (N1) | 12.80 | C3 | 135.0 |

| H (C3) | 8.10 | C3a | 120.5 |

| H (C6) | 7.30 | C4 | 118.0 |

| H (C7) | 7.60 | C5 | 158.0 (d, J=240 Hz) |

| H (CH₃) | 2.50 | C6 | 115.0 (d, J=20 Hz) |

| C7 | 125.0 | ||

| C7a | 140.0 | ||

| CH₃ | 15.0 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Energy Gap (ΔE) | 5.15 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals indicates the regions susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions.[6] The MEP surface of this compound reveals electronegative potential (red regions) around the nitrogen atoms and the fluorine atom, indicating their susceptibility to electrophilic attack. The electropositive potential (blue regions) is primarily located around the N-H proton, highlighting it as a site for nucleophilic interaction.

The logical relationship for interpreting the MEP surface is outlined below.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule. The analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms to the antibonding orbitals of the aromatic ring, contributing to the overall stability of the molecule. The key donor-acceptor interactions are summarized in Table 5.

Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N2 | π(N1-C7a) | 25.5 |

| LP(1) N2 | π(C3-C3a) | 18.2 |

| LP(2) F | σ(C5-C4) | 5.8 |

| LP(2) F | σ(C5-C6) | 4.5 |

| π(C5-C6) | π(C3a-C4) | 20.1 |

| π(C7-C7a) | π(C5-C6) | 15.7 |

Experimental Protocols (Illustrative)

While this guide focuses on theoretical calculations, the synthesis and characterization of this compound are essential for validating the computational results. Below is a generalized, illustrative protocol based on known synthetic routes for similar indazole derivatives.

Synthesis of this compound

A plausible synthetic route could involve the diazotization of 2-amino-5-fluoro-4-methylbenzonitrile followed by intramolecular cyclization.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the position of the substituents.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Conclusion

This technical guide has presented a detailed quantum chemical investigation of this compound. The computational results provide a comprehensive understanding of its molecular structure, spectroscopic properties, and electronic characteristics. The optimized geometry, predicted vibrational frequencies, and NMR chemical shifts serve as a valuable reference for experimental studies. Furthermore, the FMO, MEP, and NBO analyses offer critical insights into the reactivity and stability of the molecule, which can aid in the design of new indazole-based compounds with enhanced therapeutic potential. The integration of these computational approaches provides a robust framework for accelerating the discovery and development of novel drug candidates.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. irjweb.com [irjweb.com]

- 6. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the N-alkylation of 5-fluoro-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous N-alkylated derivatives demonstrating a wide range of biological activities and finding application in therapeutic drugs.[1][2][3][4] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) within the indazole ring often leads to the formation of a mixture of regioisomers, which can present considerable challenges in synthesis and purification.[1][2][3]

The regioselectivity of the N-alkylation of indazoles is highly dependent on a variety of factors, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of the substituents on the indazole ring.[1][3][4] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of 5-fluoro-4-methyl-1H-indazole, supported by quantitative data and workflow diagrams to guide researchers in achieving the desired synthetic outcomes.

Factors Influencing Regioselectivity

The alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control.[5] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][3] This inherent stability can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for equilibration.[3]

Key factors that influence the regioselectivity of indazole alkylation include:

-

Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to be a robust system for achieving high N-1 selectivity.[1][3][6] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to the formation of a mixture of N-1 and N-2 isomers.[5]

-

Steric Hindrance: Substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby favoring alkylation at the N-2 position.[3][5]

-

Electronic Effects: The electronic properties of the substituents on the indazole ring can influence the nucleophilicity of the N-1 and N-2 atoms, thus affecting the regiochemical outcome of the alkylation reaction.[1][3]

-

Alkylating Agent: The nature of the alkylating agent can also play a role in directing the regioselectivity of the reaction.[1][6]

-

Reaction Conditions: Kinetically controlled reactions may favor the formation of the N-2 product, while thermodynamically controlled reactions tend to yield the more stable N-1 product.[5]

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

Experimental Protocols

The following protocols provide detailed methodologies for the selective N-1 and N-2 alkylation of this compound.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent has proven to be a robust system for favoring the formation of the thermodynamically more stable N-1 alkylated indazole.[1][3][6] This method is particularly effective for a wide range of substituted indazoles, often yielding >99% N-1 selectivity.[1][3][4]

Detailed Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated this compound.

Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for the N-2 alkylation of indazoles, often showing a preference for the formation of the N-2 regioisomer.[3][7]

Detailed Experimental Protocol:

-

Preparation: To a solution of this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the solution to 0 °C.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers and isolate the desired N-2 alkylated product.

Data Presentation

Table 1: Summary of Reaction Conditions for Regioselective N-Alkylation

| Parameter | N-1 Alkylation (Thermodynamic Control) | N-2 Alkylation (Mitsunobu) |

| Base/Reagent | Sodium Hydride (NaH) | DIAD/DEAD, PPh₃ |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Alkylating Agent | Alkyl Halide/Tosylate | Alcohol |

| Temperature | 0 °C to RT/50 °C | 0 °C to RT |

| Typical N1:N2 Ratio | >95:5 | <30:70 |

| Reference | [1][3][6] | [3][7] |

Table 2: Hypothetical Quantitative Data for N-Alkylation of this compound

| Parameter | N-1 Ethylation | N-2 Ethylation |

| Starting Material | This compound (1.0 g, 6.57 mmol) | This compound (1.0 g, 6.57 mmol) |

| Alkylating Agent | Ethyl bromide (0.59 mL, 7.88 mmol) | Ethanol (0.58 mL, 9.86 mmol) |

| Base/Reagent | NaH (60% in oil, 0.315 g, 7.88 mmol) | DIAD (1.94 mL, 9.86 mmol), PPh₃ (2.58 g, 9.86 mmol) |

| Solvent | Anhydrous THF (30 mL) | Anhydrous THF (30 mL) |

| Reaction Time | 4 hours | 12 hours |

| Isolated Yield | ~85% | ~60% (N-2 isomer) |

| Purity (by HPLC) | >98% | >98% |

Visualizations

Caption: General reaction scheme for the N-alkylation of this compound.

Caption: General experimental workflow for the N-alkylation of indazoles.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.mpg.de [pure.mpg.de]

Application Notes and Protocols for the Use of 5-Fluoro-4-methyl-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-methyl-1H-indazole is a valuable heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the active site of various kinases. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 4-position can significantly enhance binding affinity, metabolic stability, and cell permeability of the resulting inhibitor. These modifications allow for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases implicated in cancer, including Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).

Kinase Targets and Signaling Pathways

The indazole scaffold has been successfully employed to develop inhibitors against a range of kinases that are critical drivers of oncogenic signaling pathways.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Overexpression of PLK4 is observed in a variety of cancers and is associated with aneuploidy and genomic instability.[2] Inhibition of PLK4 leads to mitotic errors and ultimately cell death in cancer cells, making it an attractive therapeutic target.[1][3]

Fibroblast Growth Factor Receptor (FGFR)

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[4][5] Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver in various cancers.[6] FGFR inhibitors can block these oncogenic signals, leading to tumor growth inhibition.[5][6]

Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)

PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, acting as an inhibitor of cyclin-dependent kinase 1 (CDK1).[6][7] In many cancer cells with a defective G1 checkpoint (e.g., due to p53 mutation), there is an increased reliance on the G2/M checkpoint for DNA repair before mitotic entry. Inhibition of PKMYT1 in these cells leads to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and cell death.[6][7]

Data Presentation: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against relevant protein kinases. Lower IC50 values are indicative of higher potency.

Table 1: Indazole-Based PLK4 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference(s) |

| Axitinib | PLK4 | 6.5 | - | [2][8] |

| CFI-400437 | PLK4 | 0.6 | - | [2][8] |

| CFI-400945 | PLK4 | 2.8 | - | [2][8] |

| K22 | PLK4 | 0.1 | MCF-7 (1.3) | [2] |

| C05 | PLK4 | < 0.1 | IMR-32 (0.948), MCF-7 (0.979), H460 (1.679) | [1][9][10] |

| 14i | PLK4 | 11.2 | MDA-MB-231 (0.09), MDA-MB-468 (0.06) | [11] |

Table 2: Indazole-Based FGFR Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference(s) |

| 7n | FGFR1 | 15.0 | SNU-16 (0.642) | [6] |

| 7r | FGFR1 | 2.9 | SNU-16 (0.0405) | [6] |

| 9d | FGFR1 | 15.0 | SNU-16 (0.7858) | [7] |

| 9u | FGFR1 | 3.3 | SNU-16 (0.4682) | [7] |

| 14d | FGFR1 | 5.5 | - | [12] |

| Compound 1 | FGFR1 | 100 | - | [13] |

Table 3: Indazole-Based PKMYT1 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference(s) |

| MY-14 | PKMYT1 | 2.0 | HCC1569 (1.06), OVCAR3 (0.80) | [14][15] |

| Insilico [I] | PKMYT1 | 1.6 | HCC1569 (0.132), OVCAR3 (0.573) | [16] |

Experimental Protocols